molecular formula C16H18ClNO3S B275218 N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide

N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide

Cat. No. B275218
M. Wt: 339.8 g/mol
InChI Key: ZFVJHSAGAAOBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide, also known as BZPS, is a sulfonamide derivative that has gained attention in the field of medicinal chemistry due to its potential as an antitumor agent. The compound has shown promising results in preclinical studies, indicating its potential for clinical use.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide is not fully understood. However, studies have suggested that N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide induces apoptosis in cancer cells by activating the caspase cascade. N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective antitumor agent. N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide has also been shown to have anti-angiogenic effects, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide in lab experiments is its selectivity towards cancer cells, which reduces the risk of toxicity in normal cells. However, a limitation of N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

Further studies are needed to fully understand the mechanism of action of N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide and its potential as an antitumor agent. Future research should focus on optimizing the synthesis of N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide to improve its solubility and bioavailability. In addition, studies should be conducted to investigate the potential of N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide in combination with other antitumor agents for enhanced efficacy.

Synthesis Methods

The synthesis of N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide involves the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with benzylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide.

Scientific Research Applications

N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide has been extensively studied for its potential as an antitumor agent. In vitro studies have shown that N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the antitumor efficacy of N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide in xenograft mouse models.

properties

Product Name

N-benzyl-5-chloro-2-propoxybenzene-1-sulfonamide

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-benzyl-5-chloro-2-propoxybenzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-2-10-21-15-9-8-14(17)11-16(15)22(19,20)18-12-13-6-4-3-5-7-13/h3-9,11,18H,2,10,12H2,1H3

InChI Key

ZFVJHSAGAAOBNE-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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